molecular formula C10H12O4 B8276995 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde

2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde

Cat. No.: B8276995
M. Wt: 196.20 g/mol
InChI Key: DILHOAIJSFBZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl, methyl, and methoxymethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the reaction of 2-Hydroxy-3-methylbenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzoic acid.

    Reduction: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde exerts its effects often involves interactions with specific enzymes or receptors. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxymethoxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. Its potential as a tyrosinase inhibitor also sets it apart from other similar compounds.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H12O4/c1-7-9(14-6-13-2)4-3-8(5-11)10(7)12/h3-5,12H,6H2,1-2H3

InChI Key

DILHOAIJSFBZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)OCOC

Origin of Product

United States

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